Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C13H13NO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and methoxy functional groups.
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, potentially leading to a range of biochemical changes .
Biochemical Pathways
Thiophene derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (26331 g/mol ) suggests it may have suitable properties for oral absorption and distribution in the body .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in inflammatory cell signaling pathways, such as MAPK-activated protein kinase (MK2), which is a rate-limiting kinase downstream of p38 in the MAPK pathway . These interactions can modulate the production of pro-inflammatory cytokines and other signaling molecules, thereby affecting cellular responses to inflammation.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with MK2 can lead to changes in the expression of genes involved in inflammatory responses . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux and metabolite levels within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with MK2 results in the inhibition of this kinase, thereby modulating downstream signaling pathways involved in inflammation . Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained effects on cellular function, including prolonged modulation of inflammatory responses and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the metabolism of thiophene derivatives, such as those participating in the Fiesselmann synthesis . These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell, thereby influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects . The compound’s distribution within the body can also be influenced by factors such as its solubility, stability, and affinity for specific transporters.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with MK2 may facilitate its localization to the cytoplasm, where it can modulate inflammatory signaling pathways . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate involves the reaction of 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of organic electronic materials and dyes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate is unique due to the presence of the 2-methoxyphenyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-10-6-4-3-5-8(10)11-7-9(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUWYJYMTZMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591627 | |
Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354811-94-2 | |
Record name | Methyl 3-amino-5-(2-methoxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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